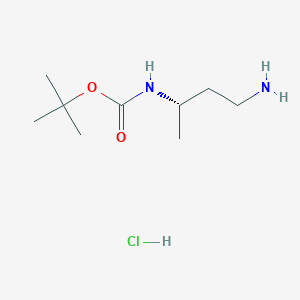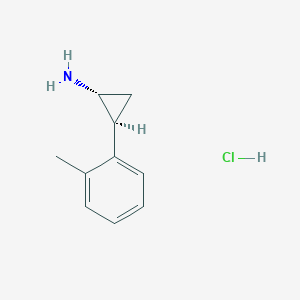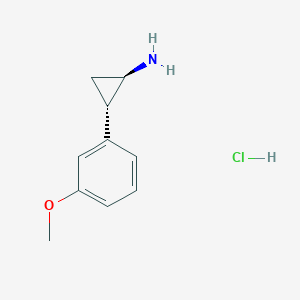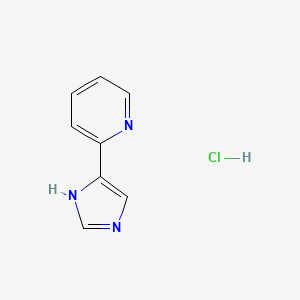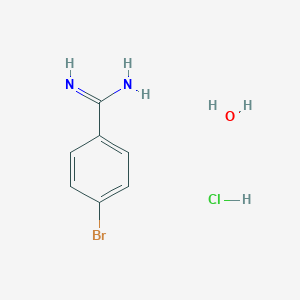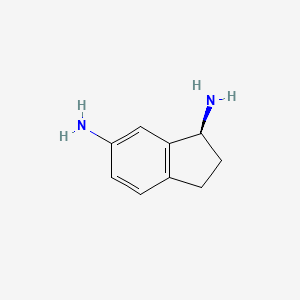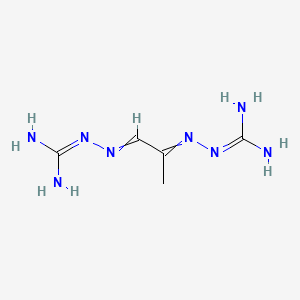
Mitoguanazone
Overview
Description
Mitoguanazone is a useful research compound. Its molecular formula is C5H12N8 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mitoguanazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitoguanazone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotoxicity of MIT : MIT, a common biocide, has been shown to be potentially neurotoxic. It disrupts the association of Src family tyrosine kinases with focal adhesion kinase in developing cortical neurons, leading to detrimental effects on immature neurons (He et al., 2006).
Electrochemical Degradation : The degradation of MIT through electrochemical oxidation has been studied, indicating significant impacts on environmental toxicity and suggesting methods for mitigating these effects in wastewater treatment (Wang et al., 2019).
Impact on Wound Healing and Regeneration : In studies with planarians, MIT was found to inhibit wound healing and regeneration, indicating potential broad effects on aquatic species and raising concerns about its environmental impact (Van Huizen et al., 2017).
Effects on Microalgae : Research on the toxicity of MIT on microalgae showed that it inhibits algal growth but also that the algae could recover from this inhibition. This suggests potential strategies for treating MIT-contaminated wastewater using microalgae (Wang et al., 2018).
Mitoxantrone as an Anticancer Drug : Although not directly related to MIT, studies on mitoxantrone, an anthraquinone, show significant clinical activity against breast cancer, acute leukemia, and lymphoma. This drug has a different mechanism of action and distinct clinical applications (Shenkenberg & Von Hoff, 1986).
Binding Assays for MitoNEET : Research on mitoNEET, a mitochondrial membrane protein, and its binding to anti-diabetic drugs like pioglitazone, reveals insights into its function and potential therapeutic applications (Geldenhuys et al., 2011).
properties
IUPAC Name |
2-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHMTNPTTVWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
459-86-9 | |
| Record name | Methylglyoxal bis(guanylhydrazone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




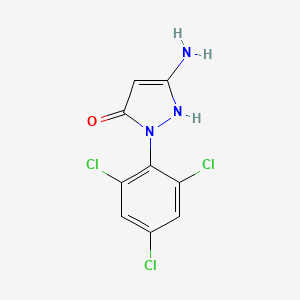
![8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984280.png)
